molecular formula C17H17N3O4S B2707443 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide CAS No. 953159-57-4

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2707443
CAS No.: 953159-57-4
M. Wt: 359.4
InChI Key: JGDDWWKUWAESBS-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and biological screening. Its molecular structure integrates two privileged pharmacophores: a 1,2-oxazole (isoxazole) ring and a 1,3-thiazole ring, linked by an acetamide bridge. The isoxazole moiety is substituted with a 3,4-dimethoxyphenyl group, a common feature in molecules that interact with a variety of enzymes and receptors . Isoxazoles are known as key components in synthetic products and bioactive natural products, demonstrating hydrogen bond donor/acceptor interactions that are crucial for binding to biological targets . The primary research applications for this compound are anticipated to be in early-stage drug discovery and biochemical research. Compounds with similar structural motifs, featuring isoxazole and thiazole rings, are frequently explored as potential kinase inhibitors, antimicrobial agents, or enzyme modulators . The presence of the 1,3-thiazole ring, a scaffold prevalent in many therapeutic agents, further enhances its potential as a candidate for building blocks in the synthesis of more complex molecules or as a probe for studying specific biological pathways . Researchers can utilize this compound to investigate structure-activity relationships (SAR) and to identify new chemical entities with desired biological properties. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-10-9-25-17(18-10)19-16(21)8-12-7-14(24-20-12)11-4-5-13(22-2)15(6-11)23-3/h4-7,9H,8H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDDWWKUWAESBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.

    Introduction of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of the Isoxazole and Thiazole Rings: The final step involves coupling the isoxazole and thiazole rings through an amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the isoxazole ring, potentially leading to ring-opening or hydrogenation products.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving isoxazole and thiazole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, isoxazole and thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may act as an inhibitor or activator of specific pathways, depending on its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their molecular features, and biological activities:

Compound Name Core Structure & Substituents Molecular Weight Biological Activity/Notes Reference
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole core, 3,4-dichlorophenyl group 287.16 g/mol Structural similarity to benzylpenicillin; used in coordination chemistry .
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole-thioacetamide, furan substituent ~350–400 g/mol Anti-exudative activity (comparable to diclofenac sodium at 10 mg/kg) .
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide Triazole-thioacetamide, benzyl and dichlorophenyl groups 497.38 g/mol Supplier-available; potential antimicrobial applications .
2-({5-[(3,5-Dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylthiazol-2-yl)acetamide Triazole-thioacetamide, phenoxy and ethyl groups 443.56 g/mol Structural diversity in substituents; no explicit activity reported .
AB4 (2-amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide) Thiazole-triazole hybrid, sulfonamide linkage 402.45 g/mol Similarity score of 0.500 to reference drugs; potential biological agent .
N-(diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide Oxazole-pyridine hybrid, sulfonamide linkage 410.26 g/mol Catalogued as a building block for drug discovery .

Structural and Functional Differences

Core Heterocycles :

  • The target compound contains a 1,2-oxazole ring, whereas analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (MW 287.16 g/mol) feature a thiazole core. The oxazole ring may enhance metabolic stability compared to thiazole derivatives .
  • Compounds with triazole-thioacetamide linkages (e.g., AB4 ) exhibit sulfonamide or sulfanyl groups, which can influence solubility and binding affinity .

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dichlorophenyl group in , where electron-withdrawing chlorine atoms may increase electrophilicity and reactivity.

Triazole-thioacetamides (e.g., ) demonstrate anti-inflammatory activity, though the target compound’s dimethoxyphenyl group might modulate COX-2 selectivity.

Physicochemical and Pharmacokinetic Insights

  • Molecular Weight : The target compound’s molecular weight (~400–450 g/mol estimated) aligns with Lipinski’s Rule of Five, suggesting oral bioavailability.

Biological Activity

The compound 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}, with a molecular weight of approximately 342.38 g/mol. The structure features an oxazole ring and a thiazole moiety, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its interaction with specific biological targets, including enzymes and receptors. The oxazole and thiazole rings are often involved in binding interactions that modulate enzymatic activity or receptor signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells by activating caspase pathways .
  • Antimicrobial Properties : The compound demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting cell wall synthesis and function.
  • Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Anticancer Activity : A study evaluated the effects of the compound on the MCF-7 breast cancer cell line. Results showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to control groups .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, demonstrating promising antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeEffectIC50/MIC ValuesReference
AnticancerInduces apoptosis15 µM (MCF-7)
AntimicrobialInhibits bacterial growth32 µg/mL (S. aureus, E. coli)
Anti-inflammatoryReduces cytokine levelsN/A

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